

# Application Notes & Protocols: 4-Chloro-4'-hydroxybenzophenone as a Versatile Pharmaceutical Intermediate

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## Compound of Interest

Compound Name: 4-Chloro-4'-hydroxybenzophenone

CAS No.: 42019-78-3

Cat. No.: B194592

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**Abstract:** **4-Chloro-4'-hydroxybenzophenone**, a key diaryl ketone derivative, stands as a cornerstone intermediate in modern pharmaceutical synthesis.[1] Its bifunctional nature, characterized by a reactive phenolic hydroxyl group and a synthetically versatile chlorinated aromatic ring, makes it an exceptionally valuable building block. This guide provides an in-depth exploration of its physicochemical properties, core applications in the synthesis of major Active Pharmaceutical Ingredients (APIs) like the lipid-lowering agent Fenofibrate, and its broader potential in drug discovery.[2] We present detailed, field-proven protocols for its use in key synthetic transformations and for its own preparation via Friedel-Crafts acylation, grounded in mechanistic rationale. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate with scientific rigor and safety.

## Physicochemical Properties & Analytical Characterization

**4-Chloro-4'-hydroxybenzophenone** (CAS: 42019-78-3) is a synthetic compound whose utility is directly derived from its distinct structural features.[3] The central ketone group acts as a rigid

linker, while the hydroxyl and chloro moieties on the two phenyl rings provide orthogonal reactivity. The hydroxyl group is a potent nucleophile, especially when deprotonated, and the chlorine atom can participate in various cross-coupling reactions, although its primary role in many syntheses is electronic or as a stable substituent.

Table 1: Physicochemical Data for **4-Chloro-4'-hydroxybenzophenone**

Property	Value	Source(s)
CAS Number	42019-78-3	[3]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClO <sub>2</sub>	[3]
Molecular Weight	232.66 g/mol	[1]
Appearance	White to light brown crystalline powder	[4]
Melting Point	177-181 °C	[5]
Boiling Point	~404 °C at 760 mmHg	
Flash Point	~100 °C (212 °F)	[6]
Solubility	Slightly soluble in DMSO and Methanol; Practically insoluble in water	[5][7]

## Analytical Methods for Quality Control

Ensuring the purity and identity of this intermediate is critical for its successful use in GMP-compliant API synthesis.[3]

- High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water gradients and UV detection (typically around 257 nm) provides excellent resolution for the main component and potential process-related impurities.[8]
- Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is effective for confirming the molecular weight by detecting the deprotonated molecule  $[M-H]^-$ . [9] Tandem

MS (MS/MS) can be used to further confirm the structure through fragmentation analysis.[9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy in a suitable deuterated solvent (like DMSO- $d_6$ ) provides unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom in the molecule.

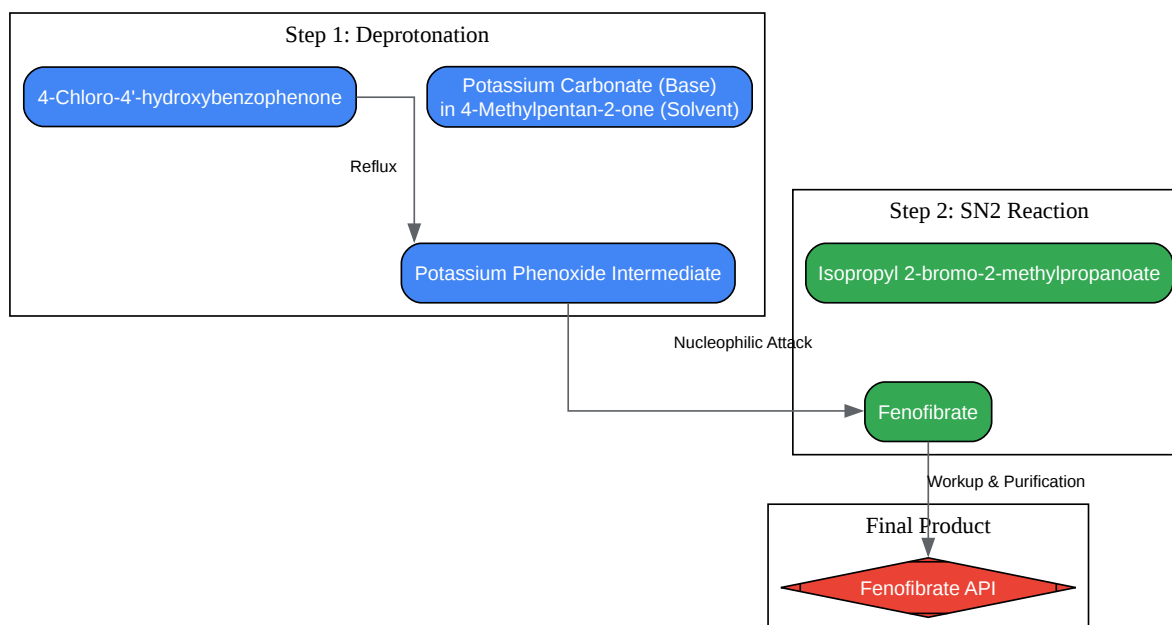
## Core Application: Synthesis of Fenofibrate

The most prominent industrial application of **4-Chloro-4'-hydroxybenzophenone** is as the pivotal precursor in the synthesis of Fenofibrate, a widely prescribed fibrate drug for treating hyperlipidemia.[2]

### Mechanistic Rationale

The synthesis hinges on a classic Williamson ether synthesis. The phenolic hydroxyl group of **4-Chloro-4'-hydroxybenzophenone** is weakly acidic and can be readily deprotonated by a mild base, such as potassium carbonate ( $\text{K}_2\text{CO}_3$ ), to form a potent phenoxide nucleophile. This nucleophile then displaces a bromide leaving group from isopropyl 2-bromo-2-methylpropanoate via an  $\text{S}_{\text{N}}2$  reaction to form the final ether linkage of the Fenofibrate molecule. The choice of **4-Chloro-4'-hydroxybenzophenone** as the starting material is strategic; the electron-withdrawing nature of the para-chloro substituent and the benzoyl group increases the acidity of the phenolic proton, facilitating its deprotonation under mild conditions.

### Synthetic Workflow Diagram



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Caption: Workflow for Fenofibrate synthesis from **4-Chloro-4'-hydroxybenzophenone**.

## Experimental Protocol: Williamson Ether Synthesis for Fenofibrate

This protocol is a representative lab-scale synthesis adapted from established methodologies.

[1]

Materials:

- **4-Chloro-4'-hydroxybenzophenone** (1.0 eq)

- Potassium carbonate, anhydrous (1.25 eq)
- Isopropyl 2-bromo-2-methylpropanoate (1.0 eq)
- 4-Methylpentan-2-one (solvent)
- Standard laboratory glassware for reflux, stirring, and extraction

#### Procedure:

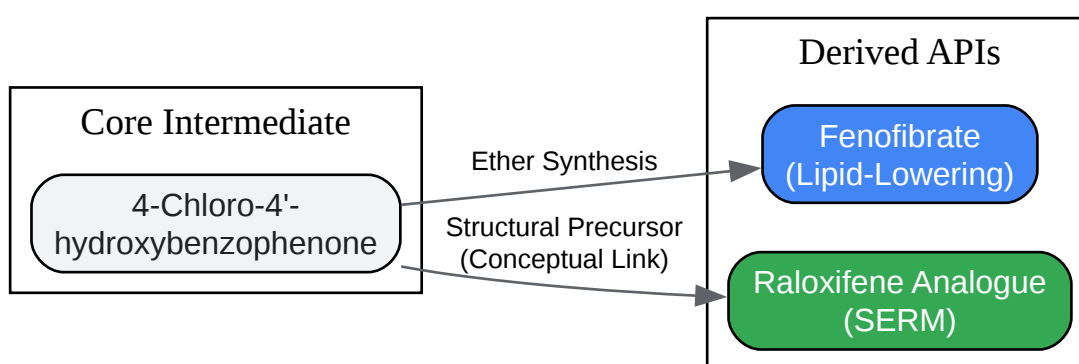
- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **4-Chloro-4'-hydroxybenzophenone** (1.0 eq) and 4-methylpentan-2-one.
- **Base Addition:** Add anhydrous potassium carbonate (1.25 eq) to the suspension. The use of a slight excess of this mild, insoluble base is crucial; it is sufficient to deprotonate the phenol without causing hydrolysis of the ester in the alkylating agent.
- **Formation of Phenoxide:** Heat the mixture to reflux with vigorous stirring for approximately 2 hours. This step ensures the complete formation of the potassium phenoxide salt.<sup>[1]</sup>
- **Alkylating Agent Addition:** Add isopropyl 2-bromo-2-methylpropanoate (1.0 eq) to the reaction mixture. The reaction is maintained at reflux.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzophenone is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (KBr and excess K<sub>2</sub>CO<sub>3</sub>). Wash the filter cake with a small amount of solvent.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude Fenofibrate can be purified by recrystallization from a suitable solvent system, such as isopropanol or ethanol, to yield the final API as a white solid.

## Broader Applications & Structural Significance

While its role in Fenofibrate synthesis is paramount, the benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.<sup>[10][11]</sup>

## Selective Estrogen Receptor Modulators (SERMs)

The core structure of **4-Chloro-4'-hydroxybenzophenone** is highly relevant to the pharmacophore of many SERMs, such as Raloxifene and Centchroman (Ormeloxifene).[12][13] These drugs feature two aromatic rings connected by a central scaffold that correctly positions them within the ligand-binding domain of the estrogen receptor. The diaryl ketone or related diaryl ether moiety present in these molecules mimics the steroidal structure of estradiol, allowing them to bind to the receptor and exert either agonistic or antagonistic effects depending on the target tissue. **4-Chloro-4'-hydroxybenzophenone** serves as an excellent model and potential starting point for the synthesis of novel SERM analogues.



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Caption: Structural relationship of the core intermediate to different API classes.

## Other Therapeutic Areas

Benzophenone derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[10][11][14] The specific substitution pattern of **4-Chloro-4'-hydroxybenzophenone** makes it an attractive starting material for building libraries of novel compounds for screening in these therapeutic areas.

## Synthesis of 4-Chloro-4'-hydroxybenzophenone

The most common and industrially scalable method for producing **4-Chloro-4'-hydroxybenzophenone** is the Friedel-Crafts acylation of phenol with 4-chlorobenzoyl chloride.[15][16]

## Protocol: Friedel-Crafts Acylation

### Materials:

- Phenol (1.0 eq)
- 4-Chlorobenzoyl chloride (1.0 eq)
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ ) (Lewis acid catalyst, ~2.2 eq)
- o-Dichlorobenzene (ODCB) or another suitable inert solvent
- Hydrochloric acid, dilute aqueous solution

### Procedure:

- **Catalyst Suspension:** In a reactor suitable for exothermic reactions and equipped with a stirrer, thermometer, and gas outlet, suspend anhydrous  $\text{AlCl}_3$  (2.2 eq) in o-dichlorobenzene. **Causality:** A stoichiometric excess of  $\text{AlCl}_3$  is required; one equivalent coordinates to the phenol hydroxyl group, another to the acyl chloride carbonyl, and additional amounts catalyze the reaction.
- **Phenol Addition:** Dissolve phenol (1.0 eq) in ODCB and add it slowly to the  $\text{AlCl}_3$  suspension, maintaining the temperature below  $35^\circ\text{C}$ . An exothermic reaction will occur as a complex forms.
- **Acylation:** Add 4-chlorobenzoyl chloride (1.0 eq) dropwise to the reaction mixture, again controlling the temperature. The reaction is typically maintained for several hours.<sup>[16]</sup> The acylation occurs preferentially at the para-position relative to the hydroxyl group of phenol due to steric hindrance at the ortho-positions.
- **Quenching:** The reaction is carefully quenched by slowly transferring the reaction mass into a vessel containing cold, dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the product.
- **Workup and Isolation:** The organic layer (ODCB) is separated. The solvent can be removed by distillation. The crude product precipitates and can be isolated by filtration.

- Purification: The crude solid is often purified by treating it with an aqueous sodium hydroxide solution to form the soluble sodium salt.[17] The solution is filtered to remove non-acidic impurities, and the filtrate is then acidified to precipitate the purified **4-Chloro-4'-hydroxybenzophenone**, which is collected by filtration, washed with water, and dried.[17]

## Safety, Handling, and Storage

Proper handling of **4-Chloro-4'-hydroxybenzophenone** is essential due to its potential hazards.[5][6]

Table 2: Summary of Hazard and Safety Information

Category	Information	Source(s)
Hazard Statements	Irritating to eyes, respiratory system, and skin (H315, H319, H335). May be harmful if swallowed, in contact with skin, or if inhaled.	[5]
Personal Protective Equipment (PPE)	Chemical safety goggles (conforming to EN166), protective gloves (e.g., nitrile), lab coat, and use only in a well-ventilated area or fume hood.	[6][18][19]
Handling	Avoid dust generation and accumulation. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.	[6][18]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.	[6][19]
Spill Response	Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dust. Provide ventilation.	[6][18]
First Aid	Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth; do not induce vomiting. Seek medical	[6][18]

attention in all cases of  
significant exposure.

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## Conclusion

**4-Chloro-4'-hydroxybenzophenone** is more than a simple chemical; it is a highly enabling intermediate for pharmaceutical development. Its well-defined reactivity, established role in the large-scale synthesis of Fenofibrate, and structural relevance to other classes of bioactive molecules like SERMs ensure its continued importance. The protocols and data presented herein provide a robust framework for researchers to utilize this compound effectively and safely, fostering innovation from process chemistry to novel drug discovery.

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